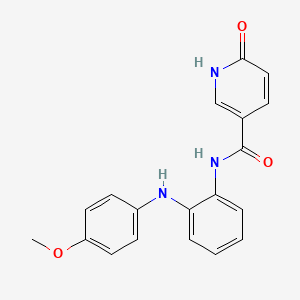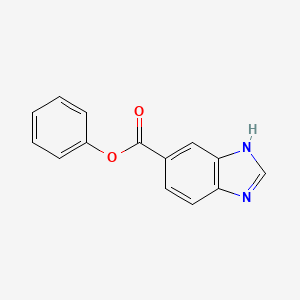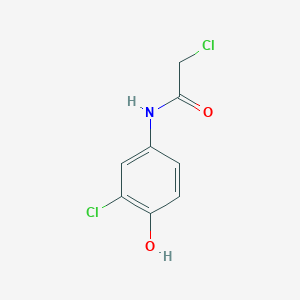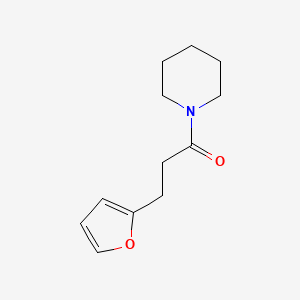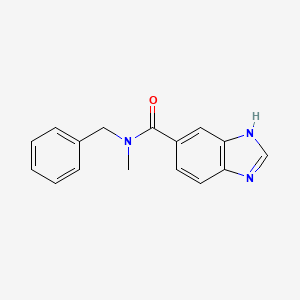
N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide, also known as BMVC, is a heterocyclic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is synthesized through a multistep process involving the reaction of benzylamine, methyl isocyanate, and 2-aminobenzimidazole. BMVC has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic effects in preclinical studies.
Mechanism of Action
N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide has been shown to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition results in a decrease in the excitability of neurons, which may underlie the anticonvulsant effects of N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide. Additionally, N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide has been shown to modulate the activity of inflammatory mediators, such as TNF-α and IL-6, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic effects in preclinical studies. These effects are thought to be mediated through the inhibition of voltage-gated sodium channels and the modulation of the activity of inflammatory mediators. Additionally, N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide has been shown to have low toxicity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide in lab experiments is its potential pharmacological properties, which may be useful in the development of new drugs for the treatment of neurological disorders, inflammation, and pain. However, a limitation of using N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide in lab experiments is its low solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide. One direction is to further investigate its potential pharmacological properties, particularly in the context of neurological disorders, inflammation, and pain. Another direction is to develop more efficient synthesis methods for N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide, which may increase its availability for research purposes. Additionally, research could be conducted to investigate the potential toxicity of N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide in humans, as well as its pharmacokinetics and pharmacodynamics.
Synthesis Methods
The synthesis of N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide involves a series of chemical reactions that occur in multiple steps. The first step involves the reaction of benzylamine and methyl isocyanate to form N-benzyl-N-methylcarbamoylbenzylamine. This intermediate is then reacted with 2-aminobenzimidazole to produce N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide. The overall yield of this process is approximately 50%.
Scientific Research Applications
N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide has been studied for its potential pharmacological properties. In preclinical studies, N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic effects. These effects are thought to be mediated through the inhibition of voltage-gated sodium channels and the modulation of the activity of inflammatory mediators.
properties
IUPAC Name |
N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19(10-12-5-3-2-4-6-12)16(20)13-7-8-14-15(9-13)18-11-17-14/h2-9,11H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRVIDJANVGRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether](/img/structure/B7458507.png)
![1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)
![2-[Methyl(2-phenylpropanoyl)amino]butanoic acid](/img/structure/B7458525.png)
![4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B7458527.png)
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate](/img/structure/B7458541.png)

![3-methylbutyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458547.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl] 4-(difluoromethoxy)-3-methoxybenzoate](/img/structure/B7458556.png)

